molecular formula C9H8N2O3S B1270059 (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid CAS No. 439139-95-4

(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid

Cat. No.: B1270059
CAS No.: 439139-95-4
M. Wt: 224.24 g/mol
InChI Key: DCMOZFVYRTUKIJ-UHFFFAOYSA-N
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Description

(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid (CAS: 439139-95-4) is a thienopyrimidine derivative with the molecular formula C₉H₈N₂O₃S and a molar mass of 224.24 g/mol . Its structure comprises a thieno[2,3-d]pyrimidin-4-one core substituted with a methyl group at position 6 and an acetic acid moiety at position 2. The compound is classified as an irritant (Xi hazard code) and is typically stored at room temperature .

Key structural features include:

  • A fused thiophene-pyrimidine ring system.
  • A ketone group at position 3.
  • A methyl group enhancing lipophilicity at position 6.
  • A carboxylic acid group enabling hydrogen bonding and solubility modulation.

Properties

IUPAC Name

2-(6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-5-2-6-8(15-5)10-4-11(9(6)14)3-7(12)13/h2,4H,3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMOZFVYRTUKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362799
Record name (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439139-95-4
Record name (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gewald-Based Thiophene Intermediate Preparation

Ethyl 2-amino-4-methylthiophene-3-carboxylate serves as a critical precursor. Synthesized from butyraldehyde, ethyl cyanoacetate, and sulfur in ethanol with piperidine catalysis, this intermediate achieves 80–85% yield under reflux (12 h, 78°C). Cyclization with chlorformamidine hydrochloride in DMSO (120°C, 2 h) yields 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one (86% yield).

Key Reaction Parameters

Parameter Optimal Value Impact on Yield
Temperature 120–125°C +15% vs. 100°C
Solvent DMSO Prevents hydrolysis
Catalyst Loading 1.2 eq. chlorformamidine Maximizes cyclization

Catalytic Multi-Component Green Synthesis

Four-Component Reaction (FCR) Optimization

A breakthrough method combines acetophenone, ethyl cyanoacetate, S₈, and formamide under catalytic conditions (Scheme 1):

Reaction Scheme
$$
\text{Acetophenone} + \text{NCCH}2\text{COOEt} + \text{S}8 + \text{HCONH}_2 \xrightarrow{\text{Cat.}} \text{Thieno[2,3-d]pyrimidinone} + \text{Byproducts}
$$

Condition Value Outcome
Catalyst K₂CO₃ (10 mol%) 89% yield, 96% purity
Temperature 100°C, 6 h Complete conversion
Solvent Solvent-free E-factor = 1.5

This method reduces waste by 49-fold compared to traditional routes, with scalability demonstrated at 100 mmol (22 g, 96% yield).

Industrial-Scale Production Techniques

Batch vs. Continuous Flow Systems

Parameter Batch Process Continuous Flow
Throughput 50 kg/month 200 kg/month
Purity 98–99% 99.5%
Cost Efficiency $120/kg $85/kg

Continuous flow systems enhance heat/mass transfer, minimizing byproducts like 3-acetyl regioisomers (<0.5%).

Analytical Characterization and Validation

Spectroscopic Profiles

  • 1H NMR (DMSO-d6) : δ 2.51 (s, 3H, C6-CH₃), δ 4.12 (s, 2H, CH₂COOH), δ 12.21 (s, 1H, COOH).
  • HPLC : Rt = 6.8 min (C18, 70:30 H₂O:MeCN), purity >99%.

Purification Protocols

Method Conditions Purity Improvement
Recrystallization Ethanol/H₂O (3:1) 95% → 99%
Chromatography Hexane/EtOAc (1:2) 85% → 98%

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) E-Factor Scalability
Gewald + Alkylation 68 98 8.2 Moderate
FCR 96 99.5 1.5 High
Continuous Flow 94 99.8 2.1 Industrial

The FCR method outperforms others in sustainability, while continuous flow balances efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

Mechanism:
The compound’s sulfur atom in the thienopyrimidine core can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent. For example, iodine in acetic acid catalyzes oxidative condensation with monosaccharides, forming glycosylated derivatives .

Conditions and Outcomes:

  • Reagent: Iodine (0.1 mol%) in acetic acid.

  • Temperature: Room temperature.

  • Reaction Time: 6–12 hours.

  • Product: Glycosylated thienopyrimidine derivatives (e.g., 12a–d ), confirmed by IR and NMR spectroscopy .

Reduction Reactions

Mechanism:
Reduction of the carbonyl group (C=O) in the acetic acid moiety or the pyrimidine core yields alcohols or hydroquinones. For instance, hydrazine hydrate (50% v/v) reduces nitriles to amines, facilitating subsequent cyclization .

Conditions and Outcomes:

  • Reagent: Hydrazine hydrate (50% v/v).

  • Temperature: 80°C.

  • Reaction Time: 4 hours.

  • Product: Cyclized thienotriazolopyrimidine derivatives (e.g., 3 ), characterized by ¹H NMR and mass spectrometry .

Substitution Reactions

Mechanism:
The compound undergoes nucleophilic aromatic substitution at the sulfanyl (–S–) or acetic acid positions. For example, triethyl orthoformate and sodium azide convert thienopyrimidine derivatives into tetrazole intermediates .

Conditions and Outcomes:

  • Reagent: Triethyl orthoformate (1.5 equivalents) and sodium azide (1.2 equivalents).

  • Temperature: 80°C.

  • Reaction Time: 6 hours.

  • Product: Ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (2 ), verified by elemental analysis .

Condensation Reactions

Mechanism:
Multicomponent reactions (MCRs) involving the compound’s acetic acid moiety and heterocyclic core yield complex fused systems. For example, refluxing with phenylglyoxal hydrate and barbituric acid under p-toluenesulfonic acid (pTSA) catalysis forms pyrimidine-trione derivatives .

Conditions and Outcomes:

Reagent Temperature Time Product
PhenylglyoxalReflux (EtOH)4 hours5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6-trione (4 )
pTSA (10 mol%)80°C4 hoursGlycosylated derivatives (12a–d )

Key Findings and Applications

  • Biological Activity: Derivatives show potential as anaphylatoxin receptor antagonists, platelet aggregation inhibitors, and kidney function stimulants, as predicted by the PASS algorithm .

  • Synthetic Efficiency: Multicomponent reactions (e.g., Knoevenagel-Michael tandem) achieve high atom economy (83% yield for 4 ) and reduced waste .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • The compound has been investigated for its potential as an anticancer agent. Studies suggest that its unique structure may interact with specific biological pathways involved in cancer cell proliferation and survival. Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit promising cytotoxic effects against various cancer cell lines, making this compound a candidate for further development in oncology .
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid may possess anti-inflammatory properties, potentially by modulating inflammatory pathways or inhibiting pro-inflammatory cytokines .

Biological Research

  • Enzyme Interaction Studies :
    • The compound serves as a valuable tool for studying enzyme interactions due to its ability to bind to specific molecular targets. This characteristic enables researchers to explore the mechanisms of action of various enzymes and their roles in biological processes .
  • Biological Pathways :
    • Its application extends to investigating biological pathways related to disease mechanisms, providing insights into how structural modifications can influence biological activity .

Material Science

  • Organic Semiconductors :
    • The compound is being explored for its potential use in organic semiconductors due to its electronic properties. Its ability to form stable films makes it a candidate for applications in electronic devices .
  • Corrosion Inhibitors :
    • Research indicates that compounds like this compound can be utilized as corrosion inhibitors in various industrial applications, enhancing the durability of materials exposed to harsh environments .

Case Study 1: Anticancer Activity

In a study examining the anticancer potential of thieno[2,3-d]pyrimidine derivatives, researchers found that modifications to the core structure significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural variations in optimizing therapeutic efficacy .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of thieno[2,3-d]pyrimidine derivatives showed promising results in reducing inflammation markers in animal models. These findings suggest potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substitution Patterns and Structural Modifications

The following table summarizes critical differences between the parent compound and its analogs:

Compound Name CAS Substituents Molecular Weight (g/mol) Notable Properties
(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid 439139-95-4 Methyl (C6), acetic acid (C3) 224.24 Irritant (Xi), used in drug discovery
2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide 785829-22-3 Methyl (C6), phenyl (C5), hydrazide (replaces acetic acid) 296.33 Potential for enhanced bioactivity due to phenyl and hydrazide groups
(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid 878657-12-6 Methyl (C2, C5, C6), acetic acid (C3) 252.29 Higher lipophilicity; toxic if swallowed (R25 hazard code)
2-[5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid - 4-Fluorophenyl (C5), acetic acid (C3) 318.31 Fluorine enhances metabolic stability and electronic effects
2-{4-Oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetic acid - Phenyl (C6), acetic acid (C3) 286.30 Discontinued due to synthesis challenges or efficacy issues
2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid 371206-03-0 Cyclopentane-fused ring, acetic acid (C3) 264.30 Altered conformation for target binding

Key Structural-Activity Relationships (SAR)

Additional methyl groups (e.g., at C2 and C5 in 878657-12-6) further enhance hydrophobicity but may reduce solubility and introduce toxicity .

Phenyl and Fluorophenyl Groups: Phenyl substitutions (e.g., at C5 or C6) introduce steric bulk, which may improve binding to hydrophobic protein pockets but reduce aqueous solubility .

Functional Group Replacements :

  • Replacing the acetic acid with a hydrazide (785829-22-3) introduces hydrogen-bonding capabilities and may alter pharmacokinetic properties .

Biological Activity

(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.

  • Molecular Formula : C₉H₈N₂O₃S
  • Molecular Weight : 224.24 g/mol

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their potential as anticancer agents. The compound this compound has demonstrated significant cytotoxicity against various cancer cell lines.

Case Studies

  • Cell Line Studies :
    • A study evaluated the cytotoxic effects of this compound against HepG2 (liver cancer), MCF-7 (breast cancer), and BCG-823 (stomach cancer) cell lines. The results indicated that the compound exhibited better inhibitory activities compared to controls, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • The mechanism underlying its anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria as well as mycobacterial strains.

Research Findings

  • In Vitro Studies :
    • In vitro assays revealed significant antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for these compounds was determined, showing potent activity across various microbial strains .
  • Structure-Activity Relationship :
    • The presence of specific substituents on the thienopyrimidine core was essential for enhancing antimicrobial efficacy. Compounds with amido or imino side chains at position 3 exhibited the most potent activity .

Anti-inflammatory Activity

Recent studies have also explored the anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives.

Findings

  • Inhibition Studies :
    • Compounds were screened for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in mediating inflammatory responses. Preliminary results indicated that several derivatives showed significant inhibition, suggesting potential therapeutic applications in inflammatory diseases .

Summary Table of Biological Activities

Activity Type Tested Against IC50/Effectiveness Reference
AnticancerHepG2, MCF-7, BCG-823Lower than doxorubicin
AntimicrobialE. coli, S. aureus, M. tbSignificant MIC values
Anti-inflammatoryCOX-1/COX-2Significant inhibition observed

Q & A

Q. What synthetic methodologies are recommended for preparing (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid and its derivatives?

  • Methodological Answer : The synthesis typically involves coupling reactions. For example:
  • Step 1 : Dissolve the thieno[2,3-d]pyrimidinone backbone with (2-oxo-1(2H)-pyrimidinyl)acetic acid derivatives in DMF.
  • Step 2 : Activate carboxyl groups using HOBt (hydroxybenzotriazole) and EDC (ethylcarbodiimide) at 40°C for 12–24 hours .
  • Step 3 : Purify via liquid-liquid extraction (e.g., ethyl acetate), followed by washing with HCl, NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under vacuum .
  • Alternative : Reflux with chloroacetic acid and furfural in glacial acetic acid for cyclization, as seen in related thienopyrimidine syntheses .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer :
  • 1H NMR : Key peaks include:
  • Thienopyrimidine ring protons (δ 7.5–8.5 ppm, depending on substitution).
  • Methyl group at C6 (δ ~2.5 ppm, singlet).
  • Acetic acid moiety (δ 3.8–4.2 ppm for CH₂, δ 12–13 ppm for COOH if protonated) .
  • 13C NMR : Confirm the carbonyl (C=O) at C4 (δ ~165–170 ppm) and the acetic acid carboxyl carbon (δ ~170–175 ppm). Use deuterated DMSO for solubility .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :
  • Liquid-liquid extraction : Use ethyl acetate to separate the product from aqueous by-products .
  • Column chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar derivatives .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Advanced Research Questions

Q. How can molecular docking elucidate the antimicrobial mechanism of this compound?

  • Methodological Answer :
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations .
  • Target Preparation : Select bacterial enzymes (e.g., DNA gyrase) from PDB. Remove water molecules and add charges.
  • Ligand Preparation : Generate 3D conformers of the compound, optimize with DFT, and assign partial charges.
  • Validation : Compare docking scores (e.g., binding energy ≤ −7 kcal/mol) with experimental MIC data .

Q. What QSAR approaches correlate structural modifications with biological activity in thieno[2,3-d]pyrimidine derivatives?

  • Methodological Answer :
  • Hansch Analysis : Use topological indices (e.g., Wiener index, molecular connectivity) to model substituent effects on antimicrobial activity. For example, electron-withdrawing groups at C6 enhance activity .
  • Machine Learning : Train models (e.g., random forest) on datasets of substituent electronic (σ), hydrophobic (π), and steric (Es) parameters .

Q. What in vitro assays are recommended for evaluating efficacy against drug-resistant pathogens?

  • Methodological Answer :
  • Minimum Inhibitory Concentration (MIC) : Use broth microdilution (CLSI guidelines) against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Time-kill assays : Monitor bactericidal kinetics over 24 hours at 2× MIC .
  • Biofilm disruption : Quantify reduction in biofilm biomass using crystal violet staining .

Data Contradictions and Resolution

Q. How to address discrepancies in reported biological activities of structurally similar thieno[2,3-d]pyrimidine derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare substituent positions (e.g., 5-methyl vs. 6-methyl) across studies. For example, 5-methyl analogs may show lower activity due to steric hindrance .
  • Experimental replication : Synthesize disputed analogs and test under standardized conditions (e.g., pH 7.4, 37°C) .

Methodological Optimization

Q. How to enhance the aqueous solubility of this compound for in vivo studies?

  • Methodological Answer :
  • Prodrug design : Convert the acetic acid moiety to a methyl ester or glycoside for improved solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ≤ 200 nm) using emulsion-solvent evaporation .

Safety and Handling

Q. What precautions are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Keep in desiccators at 2–8°C, away from ignition sources (per NFPA guidelines) .

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